What is the chemical structure of Bis(1-chloro-2-propyl) phosphate?
What is the chemical structure of Bis(1-chloro-2-propyl) phosphate?
An In-depth Technical Guide to Bis(1-chloro-2-propyl) phosphate
This guide provides a comprehensive overview of Bis(1-chloro-2-propyl) phosphate, a significant metabolite of the widely used organophosphate flame retardant, Tris(1-chloro-2-propyl) phosphate (TCIPP). This document is intended for researchers, scientists, and professionals in drug development and environmental health seeking detailed information on its chemical properties, biological relevance, and analytical methodologies.
Chemical Identity and Structure
Bis(1-chloro-2-propyl) phosphate, also known by its synonym BCIPP, is an organophosphate compound.[1][2] It is primarily recognized as a metabolite of TCIPP, a flame retardant commonly used in polyurethane foams, plastics, and textiles.[1][3]
Chemical Structure:
Caption: Chemical structure of Bis(1-chloro-2-propyl) phosphate.
Physicochemical Properties
A summary of the key physicochemical properties of Bis(1-chloro-2-propyl) phosphate is presented in the table below. This data is essential for understanding its environmental fate, transport, and analytical behavior.
| Property | Value | Reference |
| CAS Registry Number | 789440-10-4 | [2][4] |
| Molecular Formula | C6H13Cl2O4P | [2][4][5] |
| Molecular Weight | 251.04 g/mol | [1][2][4] |
| Density | 1.4 ± 0.1 g/cm³ | [4] |
| Boiling Point | 316.2 ± 52.0 °C at 760 mmHg | [4] |
| Synonyms | BCIPP, 1-Chloro-2-propanol Hydrogen Phosphate | [1][2] |
Biological Significance and Metabolism
Bis(1-chloro-2-propyl) phosphate is not intentionally produced but is formed as a metabolite of the flame retardant Tris(1-chloro-2-propyl) phosphate (TCIPP).[1] Its presence in biological samples is a key indicator of exposure to TCIPP.[6] Studies have suggested that BCIPP may have implications for energy metabolism by potentially influencing steroid hormone levels.[1]
The metabolic transformation of TCIPP to BCIPP primarily occurs in the liver through Phase I metabolism. This biotransformation is a crucial step in the detoxification and elimination of the parent compound.
Caption: Metabolic pathway of TCIPP to BCIPP.
Experimental Protocols
The detection and quantification of Bis(1-chloro-2-propyl) phosphate in biological matrices are critical for exposure assessment. A common analytical approach involves liquid chromatography coupled with mass spectrometry.
Protocol: Detection of BCIPP in Human Urine by LC-QTOF-MS
This protocol is a representative example based on methodologies described in the literature for the analysis of TCIPP metabolites.[6]
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Sample Preparation:
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A 1 mL aliquot of human urine is collected.
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Enzymatic deconjugation is performed by adding β-glucuronidase/arylsulfatase to the sample and incubating at 37°C for 2 hours to release conjugated metabolites.
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Solid-phase extraction (SPE) is used for sample cleanup and concentration. The sample is loaded onto an SPE cartridge, washed with a low-polarity solvent, and the analyte is eluted with a high-polarity solvent like methanol or acetonitrile.
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The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable mobile phase for LC-MS analysis.
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Liquid Chromatography (LC):
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Column: A C18 reversed-phase column is typically used.
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Mobile Phase: A gradient elution with water (containing a modifier like formic acid) and an organic solvent (e.g., methanol or acetonitrile) is employed.
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Flow Rate: A flow rate of 0.2-0.4 mL/min is maintained.
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Injection Volume: 5-10 µL of the reconstituted sample is injected.
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Mass Spectrometry (MS):
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Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for phosphate-containing compounds.
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Mass Analyzer: A Quadrupole Time-of-Flight (QTOF) mass spectrometer allows for high-resolution mass measurements for accurate identification.
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Data Acquisition: Data is acquired in full scan mode to screen for potential metabolites and in targeted MS/MS mode for confirmation and quantification. The precursor ion for BCIPP ([M-H]⁻) is selected and fragmented to produce characteristic product ions.
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Caption: Experimental workflow for BCIPP analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Tris(1-Chloro-2-Propyl) Phosphate | 13674-84-5 [chemicalbook.com]
- 4. Bis-(1-chloro-2-propyl)phosphate | CAS#:789440-10-4 | Chemsrc [chemsrc.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Investigation of in vitro biotransformation of tris (1-chloro-2-propyl) phosphate and confirmation in human urine - PMC [pmc.ncbi.nlm.nih.gov]
